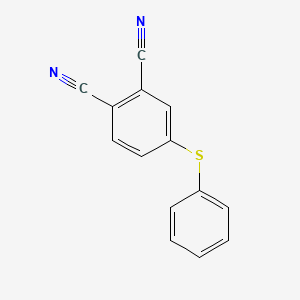
4-(Phenylthio)phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylthio)phthalonitrile is a useful research compound. Its molecular formula is C14H8N2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science
Conductive Polymers and Organic Electronics
One of the primary applications of 4-(Phenylthio)phthalonitrile lies in the development of conductive polymers. The compound can be used as a building block for phthalocyanine derivatives, which are known for their excellent electrical conductivity and stability. These properties make them ideal for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs) .
Nanocomposites
Research indicates that phthalocyanine derivatives can form nanocomposites with metal nanoparticles, enhancing their electronic properties. The interaction of this compound with metal ions can lead to improved solubility and stability, which are critical for applications in sensors and catalysts .
Photodynamic Therapy (PDT)
Biomedical Applications
Phthalocyanines, including those derived from this compound, are being extensively studied for their roles in photodynamic therapy (PDT). This technique involves using light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. Studies have shown that phthalocyanine derivatives exhibit strong absorption in the therapeutic range of light (600-800 nm), making them effective photosensitizers .
Case Study: Anticancer Activity
A study demonstrated that phthalocyanines synthesized from derivatives like this compound showed significant anticancer activity against various cell lines. The compounds were evaluated for their ability to induce apoptosis in cancer cells upon light activation, highlighting their potential as effective agents in PDT .
Sensors and Catalysts
Metal Ion Sensors
The reactivity of this compound with metal ions allows it to be utilized in sensor technology. By forming complexes with metals such as copper or zinc, these compounds can be used to detect trace amounts of heavy metals in environmental samples. The electronic properties change upon metal binding, which can be monitored using spectroscopic techniques .
Catalytic Applications
Phthalocyanine derivatives are also explored as catalysts in various chemical reactions due to their ability to facilitate electron transfer processes. Their application in oxidation reactions and as catalysts in organic synthesis is an area of ongoing research .
Comparative Analysis with Related Compounds
To better understand the versatility of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Methylthio)phthalonitrile | Methylthio group | Different solubility and electronic properties |
| 4-(Phenoxy)phthalonitrile | Phenoxy group | Exhibits different reactivity patterns compared to thioethers |
| 4-[2-(Phenylthio)ethoxy]phthalonitrile | Ethoxy group | Enhanced solubility due to ethoxy substitution |
| 4-(Hydrazinophenoxy)phthalonitrile | Hydrazine substituent | Potential biological activity due to hydrazine moiety |
This table illustrates how variations in substituents can influence the properties and applications of phthalocyanine derivatives.
特性
CAS番号 |
77474-63-6 |
|---|---|
分子式 |
C14H8N2S |
分子量 |
236.29 g/mol |
IUPAC名 |
4-phenylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H8N2S/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H |
InChIキー |
DONGQQAAIOHUPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)C#N)C#N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)C#N)C#N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















